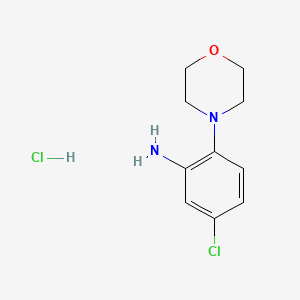

5-Chloro-2-(morpholin-4-YL)aniline hydrochloride

Description

5-Chloro-2-(morpholin-4-yl)aniline hydrochloride is a substituted aniline derivative characterized by a morpholine ring attached to the aromatic amine at the 2-position and a chlorine substituent at the 5-position. Its molecular formula is C₁₀H₁₃ClN₂O·HCl, with a molecular weight of 212.68 g/mol (for the free base) . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for antimalarial agents, as demonstrated by its role in the development of Plasmodium falciparum inhibitors . The morpholine moiety enhances solubility and bioavailability due to its polar oxygen atom, distinguishing it from analogs with non-oxygenated heterocycles like piperidine.

Synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, 5-chloro-2-fluoronitrobenzene reacts with morpholine under basic conditions, followed by nitro group reduction to yield the aniline derivative, which is subsequently treated with HCl to form the hydrochloride salt .

Properties

Molecular Formula |

C10H14Cl2N2O |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

5-chloro-2-morpholin-4-ylaniline;hydrochloride |

InChI |

InChI=1S/C10H13ClN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H |

InChI Key |

HIRKUZJAWAZJOG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The nitro group is reduced to an amine, and the morpholine ring is introduced through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits diverse reactivity due to its aniline and morpholine moieties:

Coupling Reactions

It participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions. For example:

-

Suzuki Coupling : The chloro group undergoes coupling with arylboronic acids to form biaryl systems.

-

Ullmann Coupling : Reacts with aryl halides to generate heterocyclic derivatives.

Nucleophilic Attack

The morpholine ring acts as an electron donor, facilitating nucleophilic substitution at the aniline position. Reactions include:

-

Amination : Substitution of the chloro group with primary amines to form aminoaniline derivatives .

-

Oxidation : Conversion to quinones using oxidants like KMnO₄ or CrO₃.

Table 2: Reaction Types and Outcomes

| Reaction Type | Mechanism | Major Products |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed | Biaryl compounds |

| Ullmann Coupling | Copper-mediated | Heterocycles |

| Oxidation | Electron transfer | Quinones |

Spectroscopic Analysis

Structural characterization involves:

-

IR Spectroscopy : Peaks at 3370 cm⁻¹ (NH stretch) and 1240 cm⁻¹ (C-O stretch) .

-

¹H NMR : Signals at δ 7.02 (aromatic protons) and δ 2.95 (morpholine CH₂) .

Research Trends

Recent studies emphasize:

Scientific Research Applications

Cancer Research

5-Chloro-2-(morpholin-4-YL)aniline hydrochloride has demonstrated notable anti-cancer properties. Research indicates that it can inhibit specific signaling pathways associated with tumor growth and metastasis. Its interaction with various kinases involved in cell signaling may lead to apoptosis in cancer cells, highlighting its potential as an anti-cancer agent. This compound is particularly effective in targeting pathways related to phosphatidylinositol 3-kinase and mitogen-activated protein kinase, which are crucial for cell proliferation and survival.

Anti-inflammatory Properties

In addition to its anti-cancer effects, this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory responses, making it a candidate for treating chronic inflammatory conditions. The mechanism involves the modulation of key signaling pathways that are often dysregulated in inflammatory diseases.

Therapeutic Applications

Targeting Kinase Inhibitors

Recent studies have explored the potential of this compound as a kinase inhibitor. It has been shown to interact with specific kinases involved in cancer progression, making it a valuable tool in developing targeted therapies for various cancers .

Cosmetic Formulations

Beyond its pharmaceutical applications, this compound is also being investigated for use in cosmetic formulations due to its skin-soothing properties. Its ability to enhance skin hydration and improve the overall efficacy of topical products is being studied, indicating a potential crossover into dermatological applications .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various settings:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Piperidine : The oxygen atom in morpholine improves water solubility compared to piperidine analogs, which lack hydrogen-bonding capability. This difference is critical in drug design for optimizing pharmacokinetics .

- Trifluoroacetyl Group : The electron-withdrawing trifluoroacetyl group in 4-chloro-2-(trifluoroacetyl)aniline HCl increases electrophilicity, facilitating nucleophilic reactions in Efavirenz synthesis. Its higher molecular weight (260.04 g/mol) and melting point (156–158°C) reflect enhanced stability .

Antimicrobial Activity

Morpholine-containing thiopyrimidinones (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones) exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL) and antifungal activity against Candida albicans (MIC: 4–8 µg/mL) . In contrast, piperidine analogs (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) show reduced efficacy, suggesting the morpholine group enhances target binding or membrane penetration .

Biological Activity

5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways involving the reaction of chlorinated anilines with morpholine derivatives. The structural confirmation is typically achieved using spectroscopic methods such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial activity is quantified using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes the MIC values against various bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

These results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown its effectiveness against various cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects were evaluated using the sulforhodamine B assay, which measures cell proliferation. The following table presents the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.5 |

| HeLa (Cervical Cancer) | 3.0 |

| A549 (Lung Cancer) | 2.1 |

The IC50 values indicate that this compound has potent cytotoxic effects, particularly against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses have shown an increase in apoptotic cells upon treatment with this compound, indicating its role in programmed cell death .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of morpholine derivatives, including this compound, demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus, highlighting its potential for treating infections caused by resistant strains .

- Anticancer Research : In a xenograft model using MDA-MB-435 breast cancer cells, administration of this compound resulted in notable tumor size reduction compared to controls, further supporting its anticancer potential .

Q & A

Q. Example Optimization Workflow :

Screen ligand-catalyst combinations (e.g., BINAP vs. Xantphos).

Monitor reaction progress via TLC or HPLC-MS to terminate at peak product concentration.

Use scavengers (e.g., thiourea) to sequester residual Pd .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic chlorine pattern .

- X-ray Crystallography : Use SHELXL for refinement. Key steps:

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 8.21, 12.34, 14.56 |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.039 |

Advanced: How can stability issues (e.g., hygroscopicity, decomposition) be mitigated during storage?

Answer:

- Storage Conditions : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the morpholine ring .

- Stability Screening : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include hydrolyzed morpholine (identified via LC-MS) .

- Formulation : For long-term use, prepare as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Q. Degradation Profile :

| Condition | % Purity Remaining (28 days) |

|---|---|

| 25°C, dry | 98.5 |

| 40°C, 75% RH | 85.2 |

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

Answer:

- NMR Anomalies :

- MS Adducts :

Case Study : A reported m/z 279.1 ([M+Na]⁺) was misassigned due to solvent contamination. Reanalysis with deuterated solvents confirmed the molecular ion .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

It serves as a key intermediate for:

- Kinase Inhibitors : Functionalization at the aniline nitrogen enables targeting ATP-binding pockets .

- Anticancer Agents : Morpholine enhances solubility and bioavailability in prodrugs .

- Antivirals : The chloro group facilitates halogen bonding with viral proteases .

Example Derivative : 5-{5-Chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (patented as a hepatitis C virus inhibitor) .

Advanced: How can computational modeling predict reactivity in downstream derivatization?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) sites. The para position to the amine is most reactive (Fukui f⁺ index: 0.15) .

- Molecular Dynamics : Simulate solvation effects in DMSO to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .

- Docking Studies : AutoDock Vina to assess binding affinity with target proteins (e.g., SARS-CoV-2 main protease) .

Q. Predicted Reactivity :

| Position | Fukui f⁺ Index |

|---|---|

| Para | 0.15 |

| Ortho | 0.08 |

| Meta | 0.03 |

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

Q. Validation Parameters :

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9998 |

| Recovery (%) | 98.5–101.2 |

| Precision (% RSD) | <1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.